molecular formula C14H13F2NO2S B5589300 N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide

N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide

Cat. No.: B5589300
M. Wt: 297.32 g/mol
InChI Key: BTTPIMZDUCYVBL-UHFFFAOYSA-N
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Description

N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide is a compound that features a difluoromethyl group attached to a sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide typically involves the introduction of the difluoromethyl group to the sulfonamide structure. One common method involves the reaction of 4-methyl-N-phenylbenzenesulfonamide with a difluoromethylating agent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide involves its interaction with molecular targets through its difluoromethyl group. This group can form hydrogen bonds and interact with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(trifluoromethyl)-4-methyl-N-phenylbenzenesulfonamide
  • N-(chlorodifluoromethyl)-4-methyl-N-phenylbenzenesulfonamide
  • N-(bromodifluoromethyl)-4-methyl-N-phenylbenzenesulfonamide

Uniqueness

N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-11-7-9-13(10-8-11)20(18,19)17(14(15)16)12-5-3-2-4-6-12/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTPIMZDUCYVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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